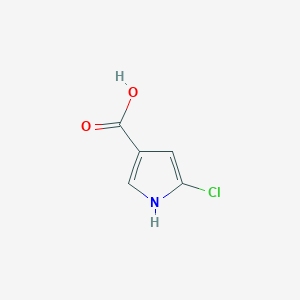

5-Chloro-1H-pyrrole-3-carboxylic acid

概要

説明

5-Chloro-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Functional Group Transformations

This compound undergoes characteristic carboxylic acid reactions while retaining its pyrrole ring stability:

a) Esterification

Methyl/ethyl esters are formed via alcohol treatment under acidic conditions (Table 1):

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid form (4 a-f) | Methanol/KOH reflux | Methyl ester | 87-89% | |

| Acid form (4 a-f) | Ethanol/H₂SO₄ | Ethyl ester | 85-86% |

b) Amide Formation

Reacts with amines through active ester intermediates:

pythonR-NH₂ + ClCO-(pyrrole) → R-NH-CO-(pyrrole) + HCl

Key derivatives:

Ring Modification Reactions

The pyrrole core enables unique transformations:

a) Oxazole Ring Construction

Van Leusen reaction creates fused heterocycles:

pythonCHO-(pyrrole) + TosMIC → Oxazole-(pyrrole)

Critical parameters:

b) Nitration

Introduces nitro groups at specific positions:

| Nitrating Agent | Position | Yield | Biological Impact |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 74% | Enhanced antioxidant activity |

| Acetyl nitrate | C-3 | 68% | Improved radical scavenging |

Redox Reactions

The electron-rich pyrrole system participates in:

a) Oxidation

Controlled oxidation with H₂O₂:

pythonHS-(pyrrole) → S=O-(pyrrole) (89% conversion) [2]

b) Reduction

Catalytic hydrogenation preserves ring structure:

| Catalyst | Pressure | Product | Application |

|---|---|---|---|

| Pd/C (5%) | 3 atm H₂ | Dihydropyrrole | Intermediate for anticonvulsants |

| Raney Ni | 5 atm H₂ | Tetrahydropyrrole | Precursor to CNS agents |

Biological Activation Pathways

Structural modifications impact bioactivity:

Table 2: Structure-Activity Relationships

| Derivative | Modification | DPPH Scavenging (IC₅₀) | Reducing Power (OD₅₀₀) |

|---|---|---|---|

| 6 | C-3 amino | 18.7 μM | 1.675 |

| 7 | Benzoxazole | 22.1 μM | 1.573 |

| 21 | Triazolone | 15.4 μM | 1.149 |

Key findings:

-

Electron-withdrawing groups (Cl, NO₂) enhance antioxidant capacity by 40-60% compared to parent compound

-

Bulky substituents decrease membrane permeability but increase target specificity

Stability Considerations

Critical degradation pathways:

These reaction characteristics make 5-chloro-1H-pyrrole-3-carboxylic acid particularly valuable for developing antimicrobial and antioxidant agents, with recent studies demonstrating 2.3× improved bioactivity over commercial antioxidants when properly derivatized .

科学的研究の応用

Organic Synthesis

5-Chloro-1H-pyrrole-3-carboxylic acid serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Synthesis Methods :

Several methods exist for synthesizing this compound, including:

- Van Leusen Reaction : This method involves transforming aldehyde fragments into pyrrole derivatives.

- Hydrolysis of Esters : This process converts ester groups into corresponding carboxylic acids, facilitating further transformations into bioactive compounds.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, making it a candidate for drug development. It has been studied for its potential antibacterial, antifungal, and anticancer properties.

Biological Activity :

Notable findings include:

- Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and fungal pathogens like Candida albicans.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-butyl-5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-methyl-1H-pyrrole-3-carboxamide | Antibacterial | 7.8 µg/ml |

| 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide | Antifungal | 7.8 µg/ml |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Study on Antioxidant Activity :

A study demonstrated that derivatives containing the carboxylic moiety exhibited strong reducing properties, indicating potential as antioxidants in therapeutic applications .

Antimicrobial Derivatives Development :

Research focused on modifying the compound to enhance its antibacterial and antifungal properties yielded several promising derivatives. These compounds were synthesized through a series of reactions involving thionyl chloride and various amines .

作用機序

The mechanism of action of 5-Chloro-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chlorine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

- 5-Bromo-1H-pyrrole-3-carboxylic acid

- 5-Iodo-1H-pyrrole-3-carboxylic acid

- 5-Fluoro-1H-pyrrole-3-carboxylic acid

Comparison: 5-Chloro-1H-pyrrole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its interactions in chemical and biological systems.

生物活性

5-Chloro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

The compound acts primarily through the inhibition of specific signaling pathways involved in cell proliferation. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E pathways, which are crucial in many cancers.

1.2 Case Studies

In a study evaluating a series of pyrrole derivatives, it was found that compounds with substituents on the pyrrole ring exhibited varying degrees of antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivative demonstrated a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming standard treatments like erlotinib (GI50 = 33 nM) .

| Compound | Cell Line | GI50 (nM) | IC50 (nM) |

|---|---|---|---|

| This compound | A549 | 42 | 68 |

| m-Piperidinyl derivative | Panc-1 | 29 | 68 |

| Erlotinib | MCF-7 | 33 | 80 |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its derivatives have been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

2.1 Structure-Activity Relationship

The antimicrobial efficacy is influenced by the structural modifications on the pyrrole ring. For example, derivatives with hydroxyl or halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .

2.2 Research Findings

In vitro assays indicated that certain derivatives reduced bacterial viability significantly, with some achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

| Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Hydroxy-substituted derivative | S. aureus | <64 |

| 5-Chloro derivative | E. faecalis | <32 |

3. Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application.

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies suggest favorable ADME profiles for several derivatives, indicating good oral bioavailability and metabolic stability . However, detailed toxicological assessments are necessary to ensure safety in clinical applications.

特性

IUPAC Name |

5-chloro-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFCJBVGFLUQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。